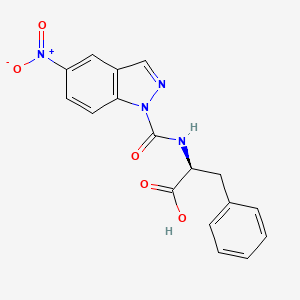
N-(5-Nitro-1H-indazole-1-carbonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitroaniline and hydrazine derivatives, under acidic or basic conditions.
Nitration: The indazole core is then nitrated using a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids, to introduce the nitro group at the 5-position.
Amidation: The carboxylic acid group is introduced through amidation reactions, where the indazole derivative is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(5-Amino-1H-indazole-1-carboxamido)-3-phenylpropanoic acid.
Substitution: Various substituted indazole derivatives.
Hydrolysis: 5-Nitroindazole-1-carboxylic acid and phenylpropanoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigating its effects on cellular processes and its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological functions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid would depend on its specific biological target. Generally, indazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of signaling pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid: (racemic mixture).
2-(5-Nitro-1H-indazole-1-carboxamido)-3-(4-methoxyphenyl)propanoic acid: .
2-(5-Nitro-1H-indazole-1-carboxamido)-3-(4-chlorophenyl)propanoic acid: .
Uniqueness
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other analogs. The presence of the nitro group at the 5-position of the indazole ring also contributes to its distinct chemical reactivity and potential biological effects.
Properties
CAS No. |
664985-95-9 |
|---|---|
Molecular Formula |
C17H14N4O5 |
Molecular Weight |
354.32 g/mol |
IUPAC Name |
(2S)-2-[(5-nitroindazole-1-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H14N4O5/c22-16(23)14(8-11-4-2-1-3-5-11)19-17(24)20-15-7-6-13(21(25)26)9-12(15)10-18-20/h1-7,9-10,14H,8H2,(H,19,24)(H,22,23)/t14-/m0/s1 |
InChI Key |
LCOQPILPCBRSGR-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


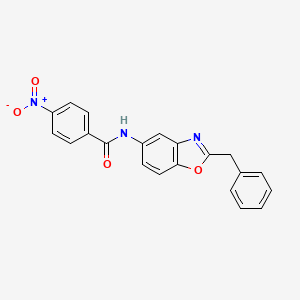
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)

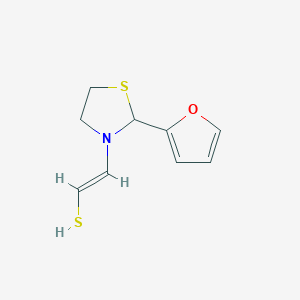
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
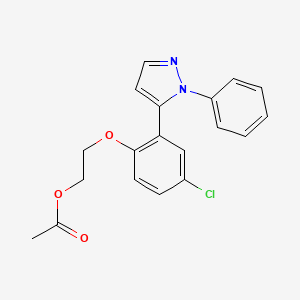
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)
![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)
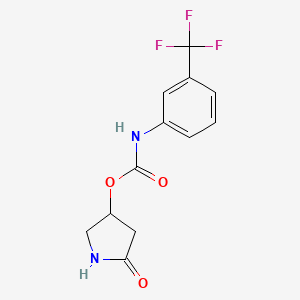
![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
